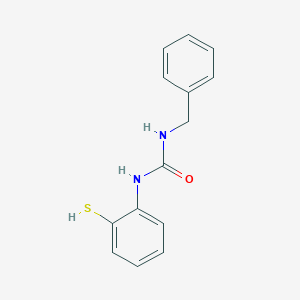
1-Benzyl-3-(2-mercaptophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(2-mercaptophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom and a mercaptophenyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-mercaptophenyl)urea can be synthesized through several methods. One common approach involves the reaction of benzyl isocyanate with 2-mercaptoaniline under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the amine on the isocyanate, forming the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 1-Benzyl-3-(2-mercaptophenyl)urea undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
1-Benzyl-3-(2-mercaptophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anticancer agent and as a modulator of biological pathways.
作用機序
The mechanism of action of 1-benzyl-3-(2-mercaptophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the benzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, further modulating their activity .
類似化合物との比較
- 1-Benzyl-3-(2-chlorophenyl)urea
- 1-Benzyl-3-(4-chloro-2-methylphenyl)urea
- 1-Benzyl-3-(3-methoxybenzyl)urea
Uniqueness: 1-Benzyl-3-(2-mercaptophenyl)urea is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group and, consequently, have different properties and applications .
特性
分子式 |
C14H14N2OS |
|---|---|
分子量 |
258.34 g/mol |
IUPAC名 |
1-benzyl-3-(2-sulfanylphenyl)urea |
InChI |
InChI=1S/C14H14N2OS/c17-14(15-10-11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)18/h1-9,18H,10H2,(H2,15,16,17) |
InChIキー |
LEXJERLXDAYXNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


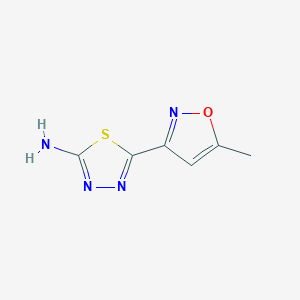


![Ethyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B15336282.png)
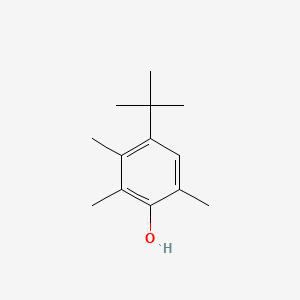
![1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B15336301.png)
![tert-butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15336306.png)
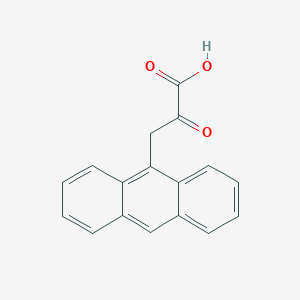
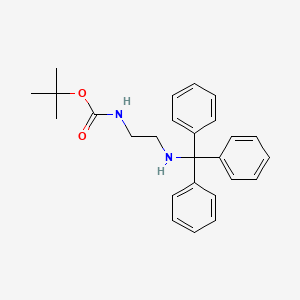
![2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15336322.png)
![tert-butyl 5,6-dihydro-[3,4'-bipyridine]-1(2H)-carboxylate](/img/structure/B15336330.png)
![2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B15336333.png)
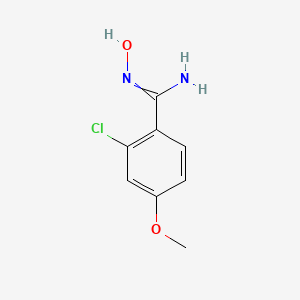
![1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone](/img/structure/B15336364.png)
